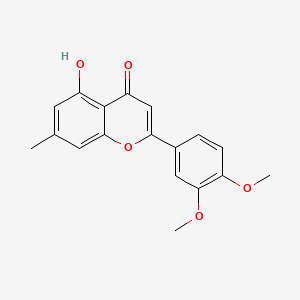

2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one

Beschreibung

Registry Identifiers

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 70460-22-9 | PubChem |

| PubChem CID | 5382216 | PubChem |

| NSC Number | 134765 | DrugFuture |

These identifiers facilitate unambiguous referencing in scientific literature and regulatory contexts.

Molecular Formula and Weight Calculations

The molecular formula C₁₈H₁₆O₅ reflects the compound’s composition: 18 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms.

Molecular Weight Calculation

Using atomic masses (C: 12.01 g/mol, H: 1.008 g/mol, O: 16.00 g/mol):

$$

\begin{align}

\text{MW} &= (18 \times 12.01) + (16 \times 1.008) + (5 \times 16.00) \

&= 216.18 + 16.128 + 80.00 \

&= 312.308 \, \text{g/mol}

\end{align}

$$

This matches the PubChem-calculated value of 312.3 g/mol .

Exact Mass and Physicochemical Descriptors

| Parameter | Value | Source |

|---|---|---|

| Exact Mass | 312.0998 g/mol | PubChem |

| Monoisotopic Mass | 312.0998 Da | PubChem |

| Topological Polar Surface Area | 66.8 Ų | PubChem |

The compound’s logP (octanol-water partition coefficient) of approximately 2.88 indicates moderate lipophilicity, influenced by its methoxy and hydroxyl groups.

Isotopic Composition

Natural abundance isotopic distribution:

- Carbon : 98.9% $$^{12}\text{C}$$, 1.1% $$^{13}\text{C}$$

- Hydrogen : 99.985% $$^{1}\text{H}$$, 0.015% $$^{2}\text{H}$$

- Oxygen : 99.76% $$^{16}\text{O}$$, 0.04% $$^{17}\text{O}$$, 0.20% $$^{18}\text{O}$$

Eigenschaften

CAS-Nummer |

70460-22-9 |

|---|---|

Molekularformel |

C18H16O5 |

Molekulargewicht |

312.3 g/mol |

IUPAC-Name |

2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methylchromen-4-one |

InChI |

InChI=1S/C18H16O5/c1-10-6-12(19)18-13(20)9-15(23-17(18)7-10)11-4-5-14(21-2)16(8-11)22-3/h4-9,19H,1-3H3 |

InChI-Schlüssel |

KWEKJLXMURGVRF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)OC)OC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Enaminone Cyclization Method

One efficient approach for synthesizing chromen-4-one derivatives involves the cyclization of enaminones. This method uses Amberlyst®15 as a catalyst under mild conditions:

- Enaminone precursors are dissolved in toluene.

- Amberlyst®15 (40% w/w) is added to the reaction mixture.

- The solution is stirred at room temperature for 12 hours.

- The progress is monitored using TLC (Thin Layer Chromatography) with a solvent system of 30% ethyl acetate and petroleum ether.

- After completion, the reaction mixture is filtered through a celite pad, washed with toluene, and evaporated under reduced pressure to yield the crude product.

- The crude product is further purified by trituration with n-pentane to obtain pure chromen-4-one derivatives.

This method has been reported to yield high-purity compounds with minimal by-products.

Hydroxymethylation and Etherification

Another method involves hydroxymethylation followed by etherification:

- A phenolic compound undergoes hydroxymethylation using formaldehyde in an acidic medium.

- The hydroxyl group is etherified using halohydrocarbons to form intermediates.

- Bromination of these intermediates leads to further functionalization, which can be used for nucleophilic substitution reactions.

These steps are typically monitored by TLC, and yields are optimized by controlling reaction conditions such as temperature and reagent ratios.

Specific Synthesis Steps

Preparation of Intermediate Compounds

The preparation of intermediates is crucial for synthesizing 2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one:

- Intermediate C : Formed by etherification of hydroxyl groups using halohydrocarbons.

- Intermediate D : Obtained through bromination of Intermediate C using phosphorus tribromide (PBr₃) in acetonitrile under reflux conditions.

Final Coupling Reaction

The final coupling reaction involves nucleophilic substitution:

- Intermediate D reacts with another precursor (e.g., piperazine derivatives) in the presence of palladium catalysts such as Pd(OAc)₂ and BINAP.

- The reaction mixture is stirred at elevated temperatures (e.g., 110°C) in a sealed tube.

- After purification via column chromatography, the final compound is isolated.

Reaction Conditions and Optimization

Solvent Systems

The choice of solvents significantly impacts reaction efficiency:

Catalysts

Amberlyst®15 facilitates cyclization under mild conditions, while palladium catalysts enhance coupling reactions with high selectivity.

Monitoring Techniques

Thin Layer Chromatography (TLC) is employed throughout the synthesis to monitor reaction progress and ensure completion.

Data Table: Reaction Yields and Conditions

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder Aldehyd zu bilden.

Reduktion: Die Carbonylgruppe im Chromenon-Kern kann reduziert werden, um ein Dihydroderivat zu bilden.

Substitution: Die Methoxygruppen können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.

Substitution: Nukleophile wie Thiole oder Amine können verwendet werden, um die Methoxygruppen unter basischen Bedingungen zu ersetzen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxylgruppe ein Keton ergeben, während die Reduktion der Carbonylgruppe ein Dihydroderivat erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Recent studies have demonstrated that 2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one exhibits significant anti-inflammatory effects. In vitro and in vivo experiments indicated that the compound selectively inhibits cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenase (5-LOX) with IC50 values of 7.09 µM, 0.38 µM, and 0.84 µM respectively, showcasing a COX-2 selectivity index of 18.70 .

A study involving carrageenan-induced inflammation in animal models confirmed the compound's effectiveness in reducing inflammation markers and pain response .

Antioxidant Properties

The compound's structure contributes to its antioxidant capabilities, which were evaluated through various assays. It demonstrated a strong ability to scavenge free radicals and reduce oxidative stress in biological systems. In both in vitro and in vivo models, it was found to enhance superoxide dismutase (SOD) levels while decreasing malondialdehyde (MDA) levels, indicating its potential as an effective antioxidant agent .

Neuroprotective Effects

The neuroprotective potential of this flavonoid has been highlighted through cholinesterase inhibition studies, where it showed IC50 values of 1.37 µM for acetylcholinesterase and 0.95 µM for butyrylcholinesterase, outperforming the standard drug galantamine . Additionally, the compound exhibited inhibition of monoamine oxidase B (MAO-B), with an IC50 value of 0.14 µM, suggesting its role in managing neurodegenerative diseases such as Alzheimer's .

Case Study 1: Alzheimer's Disease

A study focused on the effects of this compound on Alzheimer's disease models demonstrated significant improvements in memory and cognitive functions in treated groups compared to control groups. The compound's ability to inhibit cholinesterases contributes to increased acetylcholine levels, which are crucial for cognitive functions .

Case Study 2: Inflammatory Disorders

In another research initiative targeting inflammatory disorders, this flavonoid was tested in a model of arthritis where it significantly reduced joint swelling and pain scores compared to untreated controls. The findings suggest that the compound could be a valuable candidate for developing new anti-inflammatory therapies .

Wirkmechanismus

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Positional Isomerism: Hydroxy and Methoxy Substitution

The compound 2-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-one () is a positional isomer of the target compound. Key differences include:

- Hydroxy at position 7 vs. 5: The hydroxyl group’s position affects hydrogen-bonding capacity and acidity. For instance, a 5-hydroxy group (target compound) may enhance antioxidant activity due to resonance stabilization of the phenoxyl radical .

- Methoxy at position 5 vs. methyl at 7 : Methoxy groups increase steric hindrance and electron density, whereas methyl groups enhance lipophilicity. This difference could impact membrane permeability and metabolic stability .

Table 1: Substituent Effects on Chromen-4-one Derivatives

| Compound | Core Structure | R5 | R7 | Key Properties/Bioactivity |

|---|---|---|---|---|

| Target Compound | Chromen-4-one | -OH | -CH3 | Higher lipophilicity |

| Positional Isomer () | Chromen-4-one | -OCH3 | -OH | Enhanced solubility |

Core Structure Variations: Cyclopentanone vs. Chromen-4-one

Curcumin analogs (), such as (3e) and (3d), feature a cyclopentanone core substituted with 3,4-dimethoxyphenyl groups. Despite structural differences, these compounds exhibit strong antioxidant and enzyme-inhibitory activities. Key comparisons:

- Antioxidant Capacity: The target chromen-4-one’s conjugated system may offer superior radical scavenging compared to cyclopentanone derivatives due to extended π-delocalization .

- ACE Inhibition: Compound 3d (cyclopentanone) shows potent ACE inhibition, suggesting that the 3,4-dimethoxyphenyl group contributes to binding affinity. Similar interactions might be explored for the target compound .

Antitumor Activity: Benzothiazoles vs. Chromen-4-ones

The 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole () demonstrates submicromolar GI50 values in breast cancer cell lines. Comparisons include:

Stability and Reactivity: Methoxy Group Cleavage

Lignin model compounds () with 3,4-dimethoxyphenyl groups undergo β-O-4 bond cleavage under alkaline conditions. This suggests:

- Methoxy Group Stability: The target compound’s methoxy groups may resist hydrolysis in physiological conditions, enhancing metabolic stability compared to phenolic analogs .

Biologische Aktivität

2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one, commonly referred to as a flavonoid compound, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, including its anti-inflammatory, antibacterial, and anticancer effects, supported by recent studies and data.

- Molecular Formula : C18H16O5

- Molecular Weight : 312.32 g/mol

- CAS Number : 15236-03-0

- Structure : The compound features a chromenone backbone with methoxy and hydroxyl substituents that contribute to its biological activity.

Anti-inflammatory Activity

Recent research has highlighted the anti-inflammatory potential of this compound. A study focusing on similar flavonoids demonstrated that derivatives can inhibit pro-inflammatory cytokines through modulation of the TLR4/MAPK signaling pathway. Specifically, the compound significantly decreased levels of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in a lipopolysaccharide (LPS)-induced mouse model of inflammation .

Key Findings:

- In vivo Studies : Compound exhibited low toxicity while effectively reducing inflammation markers in serum.

- Mechanism of Action : Inhibition of TLR4/MAPK pathways was identified as a primary mechanism for its anti-inflammatory effects.

Antibacterial Activity

Flavonoids are known for their antibacterial properties. In comparative studies, this compound showed significant antibacterial activity against various strains, outperforming traditional antibiotics such as tetracycline and ciprofloxacin in some cases .

Antibacterial Efficacy:

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 6.25 µg/mL |

| Tetracycline | 16 µg/mL |

| Ciprofloxacin | 8 µg/mL |

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies indicated that it exhibits cytotoxic effects against various cancer cell lines. For example, compounds related to this structure have shown IC50 values ranging from 1.82 to 5.55 μM against colorectal and breast cancer cell lines, indicating promising therapeutic potential .

Cytotoxicity Data:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 1.82 |

| HePG-2 | 5.55 |

| MCF-7 | 2.86 |

Case Studies

- Cholinesterase Inhibition : A study reported that the isolated flavone exhibited potent inhibition against acetylcholinesterase and butyrylcholinesterase with IC50 values of 1.37 µM and 0.95 µM respectively, outperforming the standard galantamine .

- MAO-B Inhibition : The compound also demonstrated significant inhibition of monoamine oxidase B (MAO-B), with an IC50 value of 0.14 µM compared to safenamide's IC50 of 0.025 µM .

Q & A

Q. What established synthetic methodologies are applicable for 2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis of structurally related chromen-4-ones often employs Mannich reactions for introducing aminoalkyl groups (e.g., dimethylaminomethyl) to the chromene core, as demonstrated in the synthesis of 8-((dimethylamino)methyl)-7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one . Key parameters include:

- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.

- Catalysts : Use of formaldehyde and dimethylamine for functionalization.

- Purification : Column chromatography with ethanol/water gradients to isolate the target compound .

For methoxy group introduction, esterification and protective group strategies (e.g., methyl ether formation) are critical to ensure regioselectivity .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement, enabling precise determination of bond lengths, angles, and stereochemistry . For example, monoclinic crystal systems (space group P21/c) are commonly resolved with this software .

- Spectroscopy :

- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methoxy groups at δ ~3.8 ppm) .

- IR : Confirms hydroxyl (~3200 cm⁻¹) and carbonyl (~1650 cm⁻¹) functionalities .

Cross-validation of spectral data with computational predictions (e.g., DFT) is recommended to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., NMR chemical shifts) and experimental data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Strategies include:

- Multi-technique validation : Compare X-ray crystallographic data (bond lengths/angles) with DFT-optimized structures .

- Solvent correction : Use tools like PCM (Polarizable Continuum Model) to adjust computational NMR predictions for solvent environments .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange .

Q. What strategies optimize regioselective functionalization (e.g., methoxy/methyl groups) in the chromen-4-one core during synthesis?

- Methodological Answer :

- Protective group chemistry : Temporarily block reactive hydroxyl groups using acetyl or benzyl protectors before methoxy group introduction .

- Microwave-assisted synthesis : Enhances reaction specificity and reduces byproducts during esterification .

- Catalytic control : Use Lewis acids (e.g., BF₃·Et₂O) to direct electrophilic substitution to the 3,4-positions of the phenyl ring .

Q. How do structural modifications at the 3,4-dimethoxyphenyl moiety influence biological activity, based on SAR studies?

- Methodological Answer : SAR studies on analogous flavones (e.g., 5-hydroxy-3',4',7-trimethoxyflavone) reveal:

- Methoxy positioning : 3,4-Dimethoxy substitution enhances lipid solubility and membrane permeability, critical for cellular uptake .

- Hydroxyl group retention : The 5-hydroxy group is essential for antioxidant activity, as shown in chromene derivatives with similar substitution patterns .

In silico tools (e.g., GUSAR-online) can predict acute toxicity profiles to guide structural optimization .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.